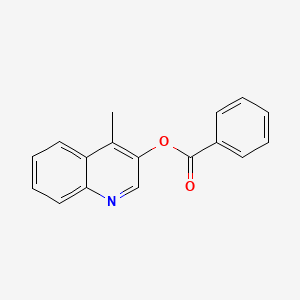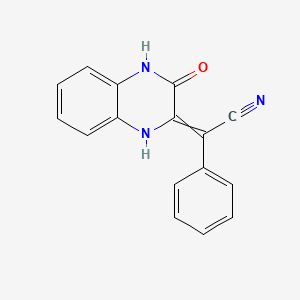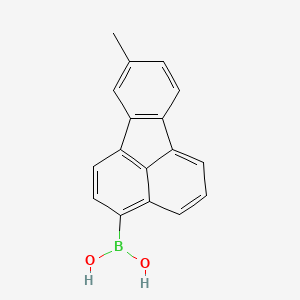
(9-Methylfluoranthen-3-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methylfluoranthen-3-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a fluoranthene moiety substituted with a methyl group at the 9th position and a boronic acid group at the 3rd position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methylfluoranthen-3-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a fluoranthene derivative with a boronic ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . This reaction forms the boronic acid derivative through a series of steps involving the formation of a boronate ester intermediate, followed by hydrolysis to yield the final boronic acid product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(9-Methylfluoranthen-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronate Esters: Formed from oxidation reactions.
Substituted Boronic Acids: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(9-Methylfluoranthen-3-YL)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (9-Methylfluoranthen-3-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can be reversed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a fluoranthene moiety.
4-Carboxyphenylboronic Acid: Contains a carboxyl group, making it more hydrophilic and suitable for different applications.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing compound used in similar coupling reactions.
Uniqueness
(9-Methylfluoranthen-3-YL)boronic acid is unique due to its fluoranthene structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.
Properties
CAS No. |
359012-64-9 |
|---|---|
Molecular Formula |
C17H13BO2 |
Molecular Weight |
260.1 g/mol |
IUPAC Name |
(9-methylfluoranthen-3-yl)boronic acid |
InChI |
InChI=1S/C17H13BO2/c1-10-5-6-11-12-3-2-4-14-16(18(19)20)8-7-13(17(12)14)15(11)9-10/h2-9,19-20H,1H3 |
InChI Key |
BYSOPPIXYBSLBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)
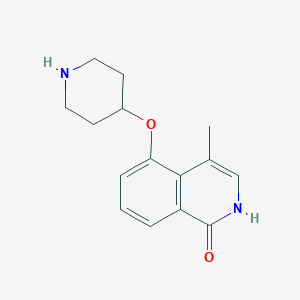

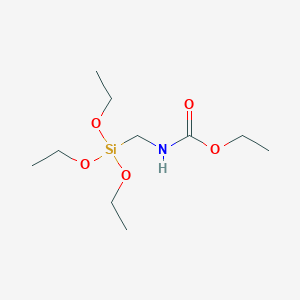
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)
